2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclohexylacetamide
Übersicht
Beschreibung
2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclohexylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as ADX71743 and has been found to possess unique biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
ADX71743 acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that is widely distributed in the brain. The binding of ADX71743 to the GABA-A receptor enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmission mediated by GABA. This results in the sedative and anxiolytic effects observed with ADX71743.
Biochemical and Physiological Effects
ADX71743 has been found to have various biochemical and physiological effects, including sedation, anxiolysis, and muscle relaxation. These effects are mediated by the modulation of the GABA-A receptor activity, which is involved in the regulation of neuronal excitability and the inhibition of neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ADX71743 in lab experiments include its unique biochemical and physiological effects, which make it a promising candidate for the development of new drugs for the treatment of anxiety disorders. However, the limitations of using ADX71743 include its potential side effects and the need for further research to fully understand its mechanism of action and pharmacological properties.
Zukünftige Richtungen
There are various future directions for the research on ADX71743, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in various fields such as neuroscience and pharmacology. Additionally, further research is needed to fully understand the mechanism of action and pharmacological properties of ADX71743 to optimize its use in lab experiments and potential clinical applications.
Wissenschaftliche Forschungsanwendungen
ADX71743 has been found to have potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ADX71743 has been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal excitability. In pharmacology, ADX71743 has been found to have anxiolytic and sedative effects, making it a promising candidate for the development of new drugs for the treatment of anxiety disorders. In medicinal chemistry, ADX71743 has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-[[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S/c24-17(21-16-4-2-1-3-5-16)12-26-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h13-16H,1-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLPDDDFIXMVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.